4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Description
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine (CAS: 23497-36-1) is a pyrimidine derivative characterized by two chlorine substituents at positions 4 and 4' of the pyrimidine and phenyl rings, respectively, and a methyl group at position 4. This compound is of pharmaceutical interest due to its structural similarity to bioactive pyrimidines, which are widely used in antimicrobial, antifungal, and anticancer agents . Its safety profile, as per UN GHS guidelines, indicates standard handling precautions for chlorinated aromatic amines, including avoiding inhalation and skin contact .
Properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-6-10(13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQTURXBXMPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402176 | |
| Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23497-36-1 | |
| Record name | 4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-chlorobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 4-chloroaniline with 4-chlorobenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with guanidine to form the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance the reaction rate.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimalarial Activity
One of the primary applications of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is in the development of antimalarial agents. Recent studies have synthesized hybrid compounds combining this pyrimidine derivative with other pharmacophores to enhance antimalarial activity against Plasmodium falciparum, including both chloroquine-sensitive and chloroquine-resistant strains.
Key Findings:
- In Vitro Activity : Compounds derived from this compound exhibited potent antimalarial activity, with IC50 values often below 0.05 µM. For example, a series of hybrids demonstrated effectiveness comparable to or exceeding that of standard treatments like chloroquine .
- In Vivo Studies : In mouse models infected with P. berghei, certain derivatives showed significant suppression of parasitemia and improved survival times compared to control groups. The compound's ability to bind heme was correlated with its antimalarial efficacy, suggesting a mechanism similar to that of established antimalarials .
| Compound | IC50 (µM) | % Parasitemia Suppression (Day 5) | Mean Survival Time (Days) |
|---|---|---|---|
| Hybrid 7f | <0.05 | 100 | 26.2 |
| Chloroquine | - | 100 | 12.2 |
Anti-inflammatory Properties
In addition to its antimalarial applications, this compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX).
Research Insights:
- COX Inhibition : Some derivatives demonstrated promising anti-inflammatory activity by significantly inhibiting COX-2 with IC50 values comparable to established drugs like celecoxib. The presence of electron-donating substituents on the pyrimidine ring enhanced this activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from this compound.
Notable Observations:
- Variations in substituents on the phenyl and pyrimidine rings influenced both antimalarial and anti-inflammatory activities. For instance, halogen substitutions at specific positions were found to improve potency significantly .
Case Studies
- Hybrid Synthesis and Evaluation : A study synthesized various hybrids incorporating this compound with different amines and evaluated their biological activities. The results indicated that specific structural modifications could lead to enhanced biological activity against malaria .
- Anti-inflammatory Bioassays : In another investigation, several pyrimidine derivatives were screened for their anti-inflammatory effects using carrageenan-induced edema models. Results showed that certain derivatives effectively reduced inflammation markers and exhibited lower toxicity compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution Patterns and Bioactivity
Pyrimidine derivatives exhibit diverse biological activities depending on substituent placement. Key analogs include:
Key Observations :
- Chlorine vs.
- Methyl vs.
Physicochemical Properties
Hydrogen Bonding and Crystallinity :
- The target compound’s crystal structure is likely stabilized by intramolecular N–H⋯N bonds, as seen in analogs like N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms dimers via N–H⋯N interactions .
- Dihedral angles between pyrimidine and aryl rings in analogs range from 2.7° to 86.1°, influencing solubility and stacking interactions .
Biological Activity
4-Chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆Cl₂N₃. The structure features two chlorine substituents and a methyl group on the pyrimidine ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .
1. Anti-inflammatory Activity
Research has indicated that similar pyrimidine derivatives possess significant anti-inflammatory effects. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways. The IC50 values for these compounds were reported to be comparable to that of celecoxib, a standard anti-inflammatory drug .
2. Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties. A series of α-aminophosphonates containing this pyrimidine pharmacophore were synthesized and evaluated for their anticancer activity. These derivatives showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial capabilities .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
A study synthesized several derivatives of this compound and tested their anticancer efficacy in vitro. The results indicated that certain modifications to the structure enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .
Q & A
Q. What are the established synthetic routes for 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine, and how can intermediates be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, a common route includes:
Chlorination : Reacting 6-methyl-2-phenylpyrimidin-4-amine derivatives with chlorinating agents (e.g., POCl₃) to introduce chloro groups.
Amination : Coupling with 4-chloroaniline under reflux in chloroform or DMF, catalyzed by bases like K₂CO₃ .
Purification : Column chromatography (silica gel, CHCl₃/MeOH) and crystallization (methanol or ethanol) yield pure product .
Q. Key Optimization Parameters :
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Tested via agar diffusion against S. aureus and E. coli. Activity correlates with chloro-substitution patterns, showing MIC values of 8–32 µg/mL .
- Cytotoxicity Assays : MTT assays on mammalian cells (e.g., HEK293) indicate IC₅₀ > 100 µM, suggesting selectivity for microbial targets .
Advanced Research Questions
Q. How do polymorphic forms of this compound affect its physicochemical properties and bioactivity?
Methodological Answer:
- Polymorphism Analysis : Two polymorphs (Form I and II) differ in hydrogen bonding (N–H⋯N vs. C–H⋯π interactions), altering solubility by ~20% .
- Bioactivity Impact : Form I shows 15% higher antimicrobial efficacy due to improved crystal packing and dissolution rates .
Experimental Design : - Generate polymorphs via solvent recrystallization (e.g., methanol vs. acetone).
- Compare dissolution profiles (USP Apparatus II) and bioactivity .
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
Q. How does substituent variation (e.g., methyl vs. trifluoromethyl) impact reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity at pyrimidine C4, accelerating amination but reducing solubility .
- Bioactivity Trends : Trifluoromethyl analogs show 50% higher DHFR inhibition but increased cytotoxicity (IC₅₀ = 75 µM) .
Synthetic Comparison :
| Substituent | Yield (%) | Solubility (mg/mL) | MIC (µg/mL) |
|---|---|---|---|
| -CH₃ | 78 | 0.45 | 16 |
| -CF₃ | 65 | 0.22 | 8 |
Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in crystal packing and stability?
Methodological Answer:
- Intramolecular H-Bonds : N–H⋯N interactions (2.1 Å) stabilize planar conformations, reducing torsional strain .
- Intermolecular Forces : C–H⋯O and π-π stacking (3.4 Å spacing) create 3D networks, enhancing thermal stability (Tₘ = 469–471 K) .
Analytical Tools : - SCXRD for H-bond metrics.
- DSC for melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
